molecular formula Cl2H6N2Pd B1173379 gymnemic acid A1 CAS No. 11035-38-4

gymnemic acid A1

Cat. No.: B1173379
CAS No.: 11035-38-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gymnemic acid A1 is a triterpenoid saponin and the predominant bioactive component isolated from Gymnema sylvestre, a medicinal plant widely used in Ayurvedic medicine for its anti-diabetic and anti-obesity properties . Structurally, it belongs to the oleanane-type triterpenoid glycosides, characterized by a complex arrangement of acylated sugar moieties attached to a gymnemagenin aglycone backbone . This compound is part of a heterogeneous group of at least 17 saponins (collectively termed "gymnemic acids"), with variations in glycosylation, acylation, and hydroxylation patterns dictating their biological activities .

Properties

CAS No.

11035-38-4

Molecular Formula

Cl2H6N2Pd

Synonyms

gymnemic acid A1

Origin of Product

United States

Comparison with Similar Compounds

Structural Diversity Among Gymnemic Acids

Gymnemic acids are classified into subgroups (e.g., A1–A4, I–XVIII) based on structural modifications. Key differences include:

Compound Structural Features Bioactivity Source References
Gymnemic Acid A1 Predominant in G. sylvestre; contains multiple acyl groups (e.g., acetyl, tigloyl). Anti-diabetic (insulin secretion, β-cell regeneration), antisweet activity, glucose uptake inhibition. G. sylvestre
Gymnemic Acid A2 Derived from A1 via enzymatic or chemical modification; fewer acyl groups. Reduced antisweet activity compared to A1. G. sylvestre
Gymnemic Acid IV Double bond in the acyl group; highly acylated. Multitarget: strongest blood glucose-lowering effect (surpasses glibenclamide in mice), antisweet activity. G. sylvestre
Gymnemic Acid III Similar to IV but lacks a double bond in the acyl group. Moderate antisweet activity; requires higher concentrations for glucose suppression. G. sylvestre
Stephanosides Isolated from G. inodorum; limited acylation. Inhibits adipocyte differentiation; weaker anti-diabetic effects. G. inodorum
Deacyl Gymnemic Acid Lacks acyl groups; derivative of gymnemic acid. Reduced binding affinity to glucose metabolism proteins compared to acylated forms. Synthetic/plant extracts

Key Structural Determinants of Activity :

  • Acyl groups : Directly correlate with antisweet and glucose-uptake inhibitory effects. For example, gymnemic acids with 3–4 acyl groups (e.g., IV, A1) exhibit stronger activity than those with fewer (e.g., deacyl form) .
  • Glycosylation : Sugar moieties enhance solubility and receptor binding. Compounds like gymnemasides (A–F) have distinct glycosylation patterns linked to anti-inflammatory effects .

Pharmacological Activities

Anti-Diabetic Effects
  • This compound : Stimulates insulin secretion, regenerates pancreatic β-cells, and inhibits intestinal glucose absorption . In diabetic rats, 100–500 mg/kg doses reduced blood glucose by 30–40% .
  • Gymnemic Acid IV : Exhibits superior hypoglycemic activity (50% reduction in blood glucose at 1 mM) compared to A1 and synthetic drugs like glibenclamide .
  • Stephanosides (GI-derived): Primarily inhibit adipogenesis (3T3-L1 cells) with minimal direct hypoglycemic effects .
Antisweet Activity
  • This compound : Blocks sweet taste receptors at 0.5 mM, suppressing sucrose perception .
  • Gymnemic Acid IV : Complete sweetness suppression at 0.5 mM due to acyl group density .
  • Inactive Variants : Gymnemic acid VII and gymnemagenin (aglycone) lack antisweet activity due to absence of acyl groups .

Production and Bioavailability

Method This compound Yield Comparative Notes References
Plant Extraction 0.3–1.2% (dry weight) Low yield due to complex purification; requires large biomass.
Cell Suspension Cultures 124.23 mg/g DCW (with P. globosa elicitor) Elicitors enhance yield 2.5–10.4-fold; synergistic effects observed with fungal consortia.
Nanocrystal Formulation 98% solubility in water Improves bioavailability; raw gymnemic acid has poor aqueous solubility.

Mechanistic Differences

  • This compound : Targets incretin hormones (e.g., GIP), enhances glucose-dependent insulin secretion, and modulates gut glycosidases .
  • Gymnemic Acid IV : Dual action on sweet receptors and glucose transporters (GLUT2 inhibition) .
  • Deacyl Gymnemic Acid : Weak binding to insulin receptor substrates, highlighting the necessity of acyl groups for efficacy .

Q & A

Q. What are the established methods for isolating and characterizing gymnemic acid A1 from Gymnema sylvestre?

this compound is typically isolated via chromatographic techniques such as column chromatography, HPLC, or TLC, followed by spectroscopic validation (e.g., NMR, mass spectrometry). highlights that this compound contains glucuronic acid as a distinguishing feature compared to analogs like A2/A3, which include galactose. Researchers must optimize solvent systems (e.g., chloroform-methanol gradients) to separate triterpenoid saponins effectively . Recent studies also emphasize the use of gas chromatography-mass spectrometry (GC-MS) for phytochemical profiling of leaf extracts, which aids in distinguishing this compound from co-eluting compounds .

Q. How can researchers validate the purity of this compound post-isolation?

Purity validation involves a combination of melting point analysis, HPLC-UV/ELSD quantification, and nuclear magnetic resonance (NMR) spectroscopy. For instance, NMR can confirm the absence of acylated derivatives (e.g., gymnemic acids X–XII) by analyzing proton shifts specific to the glucuronic acid moiety . Additionally, thin-layer chromatography (TLC) with vanillin-sulfuric acid staining provides a cost-effective method for preliminary purity checks .

Q. What in vitro assays are commonly used to assess this compound’s antidiabetic activity?

Standard assays include:

  • α-Glucosidase inhibition tests to measure glucose uptake delay.
  • Insulin secretion assays using pancreatic β-cell lines (e.g., INS-1).
  • Glucose transporter (GLUT4) translocation studies in muscle cell cultures.
    notes that this compound’s hydrophobicity necessitates dissolution in DMSO or ethanol, requiring solvent controls to avoid confounding results. Dose-response curves (0.1–100 µM) are critical for determining IC50 values .

Advanced Research Questions

Q. How can contradictory findings about this compound’s hypoglycemic mechanisms be resolved?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or dosage regimes. For example:

  • In vitro studies (e.g., rat taste bud assays) suggest this compound blocks sweet receptors via pH-dependent polypeptide interactions .
  • In vivo rodent models indicate direct modulation of intestinal glucose absorption and insulin secretion .
    To reconcile these, researchers should employ dual-model experiments with standardized dosages. For instance, parallel assays measuring both taste receptor activity (via electrophysiological recordings) and plasma glucose levels in streptozotocin-induced diabetic rats can clarify context-specific mechanisms .

Q. What strategies improve the bioavailability of this compound for therapeutic applications?

this compound’s poor water solubility limits bioavailability. Advanced approaches include:

  • Nanoformulations : demonstrates that nanosuspensions (particle size <200 nm) enhance oral absorption, achieving 3-hour hypoglycemia in diabetic rats.
  • Structural analogs : Semi-synthetic modification (e.g., acyl esterification) improves solubility while retaining bioactivity .
  • Co-administration with permeation enhancers : Bile salts or chitosan nanoparticles increase intestinal uptake .

Q. How can researchers elucidate the biosynthetic pathway of this compound in Gymnema sylvestre?

Key steps involve:

  • Transcriptomic analysis of leaf tissues to identify candidate genes (e.g., cytochrome P450s, glycosyltransferases).
  • Isotope labeling (e.g., ¹³C-glucose) to trace precursor incorporation into the triterpenoid backbone.
  • CRISPR/Cas9-mediated gene knockout to validate enzyme roles in gymnemic acid production.
    underscores the need for in silico pathway prediction tools (e.g., KEGG, MetaCyc) to guide experimental validation .

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

  • Non-linear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50/EC50.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., nanoformulation vs. free compound).
  • Principal Component Analysis (PCA) to identify confounding variables in metabolomic datasets .
    Raw data should be archived in repositories like Figshare, with transparency in error margins (e.g., SEM in Table II of ) .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in Gymnema sylvestre extracts?

  • Phytochemical standardization : Quantify this compound via HPLC-UV in each batch (≥90% purity).
  • Metabolomic fingerprinting : Use LC-MS to profile secondary metabolites and adjust extraction protocols accordingly .

Q. What ethical and reporting standards apply to preclinical studies of this compound?

  • ARRIVE guidelines for animal studies: Report sample sizes (e.g., n=10 rats/group in ), randomization, and blinding.
  • Chemical characterization : Adhere to the APA reference style for citing spectroscopic data and synthesis protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.